Benzo[b]thiophene-3-ol, 4-bromo-
Description
The scaffold’s neuroprotective properties were first identified in 2019 by Professor Daniela Secci’s group, demonstrating efficacy in MAO inhibition, a key target for neurodegenerative diseases .
Properties
CAS No. |
62554-71-6 |
|---|---|
Molecular Formula |
C8H5BrOS |
Molecular Weight |
229.1 g/mol |
IUPAC Name |
4-bromo-1-benzothiophen-3-ol |
InChI |
InChI=1S/C8H5BrOS/c9-5-2-1-3-7-8(5)6(10)4-11-7/h1-4,10H |
InChI Key |
NHWTWPIZQRMGIP-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)Br)C(=CS2)O |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=CS2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Structural and Physicochemical Comparison
*Calculated based on analogous structures.
Key Observations :
Table 2: MAO-B Inhibition Data for Selected Derivatives
Key Findings :
- Substituent Position : Para-substituted electron-donating groups (e.g., PM6’s methoxy) enhance MAO-B inhibition, while para electron-withdrawing groups (e.g., hypothetical 4-bromo) may reduce binding affinity due to decreased electron density .
- Steric Effects : Bulky substituents (e.g., PM11’s dichlorophenyl) lower activity compared to smaller groups (e.g., PM6’s methoxy) .
Q & A
Q. Q1. What are the standard synthetic protocols for 4-bromo-benzo[b]thiophene-3-ol, and how do reaction conditions influence yield?
The synthesis of 4-bromo-benzo[b]thiophene-3-ol typically involves bromination of benzo[b]thiophene-3-ol using bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions. Key considerations include:
- Catalyst selection : Lewis acids like FeCl₃ or AlCl₃ may enhance regioselectivity for the 4-position .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility, while halogenated solvents (e.g., CCl₄) minimize side reactions .
- Temperature control : Reactions are often conducted at 0–25°C to prevent over-bromination or decomposition .
Yield improvements (>80%) are achievable by quenching intermediates with reducing agents (e.g., Na₂S₂O₃) to stabilize the product .
Q. Q2. How can researchers validate the purity and structural integrity of 4-bromo-benzo[b]thiophene-3-ol?
Methodological approaches include:
- Spectroscopic analysis :
- Chromatography : HPLC with UV detection (λ = 254 nm) identifies impurities <2% .
Advanced Research Questions
Q. Q3. How do competing reaction pathways impact the synthesis of 4-bromo-benzo[b]thiophene-3-ol, and how can side products be minimized?
Competing pathways include:
- Di-bromination : Over-bromination at adjacent positions (C2 or C5) due to excessive Br₂ or prolonged reaction times .
- Oxidation of the hydroxyl group : Formation of sulfoxide or sulfone byproducts under oxidizing conditions .
Mitigation strategies:- Use stoichiometric Br₂ (1 eq.) and monitor reaction progress via TLC.
- Add antioxidants (e.g., BHT) to stabilize the hydroxyl group .
Q. Q4. What spectroscopic or computational methods resolve contradictions in reported reaction mechanisms for bromination of benzo[b]thiophene derivatives?
Discrepancies in bromination mechanisms (electrophilic vs. radical pathways) can be addressed by:
- Kinetic isotope effect (KIE) studies : Compare rates of bromination with deuterated vs. non-deuterated substrates to identify intermediates .
- DFT calculations : Simulate transition states to evaluate energy barriers for bromine addition at C4 vs. other positions .
Experimental validation via EPR spectroscopy can detect radical intermediates in NBS-mediated reactions .
Q. Q5. How does the electronic nature of the hydroxyl group at C3 influence the reactivity of 4-bromo-benzo[b]thiophene-3-ol in cross-coupling reactions?
The hydroxyl group:
- Activates the ring : Enhances electrophilic substitution at C4 via resonance donation .
- Requires protection : Use acetyl or tert-butyldimethylsilyl (TBS) groups to prevent undesired side reactions (e.g., oxidation) during Suzuki-Miyaura couplings .
Example protocol:
Protect –OH with acetic anhydride.
Perform Pd-catalyzed coupling with arylboronic acids.
Deprotect with K₂CO₃/MeOH to recover the hydroxyl group .
Stability and Reactivity
Q. Q6. What factors dictate the thermal and photochemical stability of 4-bromo-benzo[b]thiophene-3-ol?
Q. Q7. How do solvent polarity and pH affect the solubility and reactivity of 4-bromo-benzo[b]thiophene-3-ol?
- Solubility :
- pH-dependent reactivity :
Biological and Material Science Applications
Q. Q8. What strategies are employed to design bioisosteres of 4-bromo-benzo[b]thiophene-3-ol for drug discovery?
Replace the thiophene ring with selenophene or benzoselenophene to enhance metabolic stability while retaining π-π stacking interactions . Example:
- Selenophene analog : Synthesized via Pd-catalyzed coupling of 4-bromo-selenophene-3-ol with aryl halides .
Q. Q9. How can researchers analyze the environmental persistence and toxicity of 4-bromo-benzo[b]thiophene-3-ol?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
